N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
Description
This compound is a structurally complex sulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, a 4-methylpiperazine moiety, and a fluorinated/methylated benzene sulfonamide chain.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-15-11-17(22)4-6-21(15)30(26,27)23-13-18(25-9-7-24(2)8-10-25)16-3-5-19-20(12-16)29-14-28-19/h3-6,11-12,18,23H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCRXPPNYUYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound incorporates a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.48 g/mol. The structural features include:
- A benzo[d][1,3]dioxole ring, which is associated with various pharmacological activities.
- A sulfonamide group that can enhance solubility and biological activity.
- A piperazine moiety that may contribute to receptor binding and modulation.
Anticancer Properties
Numerous studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance:
- Cytotoxicity : Research has shown that related compounds can induce apoptosis in cancer cells. For example, derivatives with similar structures have demonstrated IC50 values ranging from 2.38 µM to 9.12 µM against various cancer cell lines such as HepG2 and HCT116, significantly lower than standard drugs like doxorubicin .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Doxorubicin | HepG2 | 7.46 |
- Mechanism of Action : The anticancer mechanisms of these compounds often involve the inhibition of key signaling pathways such as EGFR (epidermal growth factor receptor) and modulation of apoptosis-related proteins like Bax and Bcl-2 . Studies also suggest that these compounds can cause cell cycle arrest, particularly at the G2/M phase, indicating their potential as chemotherapeutic agents .
Other Biological Activities
In addition to anticancer effects, compounds similar to this compound have been evaluated for:
- Antimicrobial Activity : Some derivatives have shown promising results against various microbial strains, indicating a broad spectrum of biological activity .
- Anti-inflammatory and Antioxidant Properties : Certain benzodioxole derivatives exhibit anti-inflammatory effects and antioxidant activities, which are beneficial in managing oxidative stress-related diseases .
Case Studies
A case study conducted on a series of benzodioxole derivatives demonstrated their efficacy against liver cancer cell lines. The study highlighted that specific modifications to the benzodioxole structure could enhance cytotoxicity while minimizing toxicity to normal cells .
Another research effort focused on the synthesis and evaluation of similar compounds revealed that those with piperazine or morpholine substitutions exhibited varied potency in anticancer assays compared to their non-substituted counterparts .
Scientific Research Applications
Therapeutic Applications
1. Neuropathic Pain Management
- Studies indicate that inhibition of PDE7 can alleviate neuropathic pain by enhancing the levels of cyclic AMP (cAMP) in neurons, leading to reduced pain signaling pathways. This makes the compound a candidate for further research in pain management therapies.
2. Antimicrobial Activity
- As a sulfonamide derivative, this compound may exhibit antimicrobial properties. Sulfonamides are historically known for their effectiveness against bacterial infections, suggesting that this compound could be explored for similar applications.
3. Cancer Research
- The structural components of this compound may allow for the design of novel anticancer agents. Research into related sulfonamide compounds has shown promise in targeting specific cancer cell pathways, warranting further investigation into this compound's efficacy against various tumors .
Synthesis and Analytical Techniques
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide involves several key steps:
- Formation of the benzo[d][1,3]dioxole moiety.
- Introduction of the piperazine derivative.
- Attachment of the sulfonamide group.
Analytical techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structural integrity and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Observations:
Fluorinated Aromatic Systems : The 4-fluoro-2-methylbenzenesulfonamide group in the target compound parallels fluorinated sulfonamides in , which are often optimized for metabolic stability and target affinity.
Pharmacokinetic and Binding Comparisons:
- Receptor Selectivity : Unlike the D3-selective dichlorophenyl-piperazine in , the target compound’s 4-methylpiperazine may favor σ-receptor or 5-HT2A interactions, though experimental validation is absent.
- Enzyme Inhibition : The sulfonamide group could confer carbonic anhydrase or kinase inhibitory activity, as seen in , but structural differences (e.g., chromene vs. benzodioxole) may alter specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
